molecular formula C13H13N3O5 B2388991 2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide CAS No. 303986-52-9

2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide

Cat. No.: B2388991
CAS No.: 303986-52-9
M. Wt: 291.263
InChI Key: WDMPYGINCKMYHA-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide is a chemical compound with the molecular formula C14H15N3O6. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxybenzyl group and an imidazolidinyl ring.

Preparation Methods

The synthesis of 2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide involves several steps. One common synthetic route includes the reaction of 4-methoxybenzyl chloride with imidazolidine-2,4,5-trione in the presence of a base to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group in the benzyl ring can undergo substitution reactions with nucleophiles such as halides or amines, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used in the study of biomolecule-ligand complexes, free energy calculations, and structure-based drug design.

    Biology: This compound is utilized in the refinement of x-ray crystal complexes and the study of molecular interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide involves its interaction with specific molecular targets and pathways. The methoxybenzyl group and imidazolidinyl ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide can be compared with other similar compounds, such as:

    2-[3-(4-Methoxyphenyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide: This compound has a similar structure but with a methoxyphenyl group instead of a methoxybenzyl group.

    2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide: This compound has a methylbenzyl group instead of a methoxybenzyl group.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c1-21-9-4-2-8(3-5-9)6-15-11(18)12(19)16(13(15)20)7-10(14)17/h2-5H,6-7H2,1H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMPYGINCKMYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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